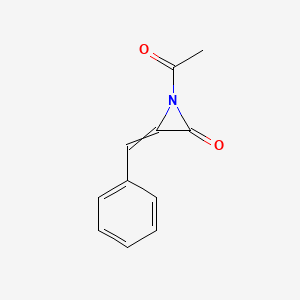
1-Acetyl-3-benzylideneaziridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-benzylideneaziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-3-benzylideneaziridin-2-one can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method provides an efficient and general synthesis of aziridines with high diastereoselectivity . Another method involves the use of chiral aldimines derived from phenylalaninal, which also proceeds with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-benzylideneaziridin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen, leading to the formation of diverse amine products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the aziridine ring or the benzylidene group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions can be facilitated by the use of appropriate catalysts and solvents to achieve the desired selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reactions. Oxidation and reduction reactions yield oxidized or reduced derivatives of the compound, while substitution reactions produce substituted aziridines or benzylidene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Acetyl-3-benzylideneaziridin-2-one involves its high reactivity due to the ring strain of the aziridine moiety. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The presence of the acetyl and benzylidene groups further modulates its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring without additional substituents.
N-Tosylaziridine: An aziridine derivative with a tosyl group, which enhances its stability and reactivity.
1-Benzyl-2-aziridinone: A similar compound with a benzyl group and an aziridinone moiety.
Uniqueness
1-Acetyl-3-benzylideneaziridin-2-one is unique due to the presence of both acetyl and benzylidene groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various fields of research and industry.
Properties
CAS No. |
62846-43-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-acetyl-3-benzylideneaziridin-2-one |
InChI |
InChI=1S/C11H9NO2/c1-8(13)12-10(11(12)14)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
ZRIOVANNONJBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















